
Akt inhibitor VIII
Descripción general
Descripción
El inhibidor de Akt VIII es un inhibidor alostérico permeable a las células de la cinasa Akt, que incluye Akt1, Akt2 y Akt3. Es conocido por su selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en los campos de la oncología y los trastornos metabólicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El inhibidor de Akt VIII se sintetiza a través de una serie de reacciones químicas que involucran derivados de quinoxalina. La ruta sintética generalmente implica la formación del núcleo de quinoxalina, seguida de funcionalización para introducir sustituyentes específicos que mejoran su actividad inhibitoria. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial del inhibidor de Akt VIII sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad para asegurar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El inhibidor de Akt VIII se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen haluros y compuestos organometálicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de quinoxalina, mientras que la reducción puede producir derivados de quinoxalina con grupos funcionales reducidos .
Aplicaciones Científicas De Investigación
Akt Inhibitor VIII is a cell-permeable and reversible quinoxaline compound that selectively inhibits Akt1/Akt2 activity . It has shown promise in various scientific research applications, particularly in cancer research and immunotherapy.
Scientific Research Applications
Cancer Research: this compound has demonstrated potential in overcoming resistance to chemotherapeutics in tumor cells . Studies have shown that it can block basal and stimulated phosphorylation/activation of Akt1/Akt2 both in cultured cells in vitro and in mice in vivo .
- Lung Adenocarcinoma: Research indicates that the sequential administration of pemetrexed followed by icotinib/erlotinib exerts a synergistic effect on HCC827 and H1975 lung adenocarcinoma cell lines .
*Gossypol, a polyphenolic compound, has shown an antiproliferative effect on the AGS (human gastric adenocarcinoma) cell line, suggesting its potential as a chemotherapeutic and chemopreventive agent for gastric cancer . - Combination Therapies: this compound has been used to enhance the sensitization of esophageal adenocarcinoma (EAC) cells to cisplatin when combined with siIGFBP2 inhibitors .
Immunotherapy: Akt inhibition during CAR T-cell manufacturing has been shown to generate a large number of early memory T-cells with enhanced antitumor efficacy .
- CAR T-cell Functionality: Inhibition of AKT signaling during the manufacture of FMC63 CD19CAR products can generate large numbers of early memory T-cells with enhanced antitumor efficacy . this compound outperformed other compounds in enhancing cell therapy memory phenotypes and CD8+ T cell polyfunctionality .
- AUTO1 CAR-T cells: AUTO1 products manufactured with this compound showed enhanced expansion, cytotoxicity, and polyfunctionality in vitro, accompanied by superior antitumor activity in vivo . This includes the ability to enhance in vitro/in vivo functionality in T-cells from patients who have previously suffered from CD19+ relapse on trial .
Alzheimer's Disease: Pretreatment with this compound and rapamycin has been shown to inhibit Akt .
- ALLCAR19 Clinical Study: Retrospective evaluation of ALLCAR19 patient trial products to assess whether this compound could have positively impacted product phenotype and function in patients who experienced CD19+ relapse .
- MNNG-induced Gastric Carcinogenesis: In vivo and in vitro studies evaluated the chemopreventive effects of gossypol on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis and on human gastric adenocarcinoma (AGS) cell line .
- Lung Adenocarcinoma Cell Lines: Human lung adenocarcinoma cell line PC-9 had an exon 19 deletion mutation in EGFR gene; Followed by treatment of icotinib, the proliferation of PC-9 cells were all inhibited significantly, especially in 48 and 72 h (P<0.01) in all concentrations .
Mecanismo De Acción
El inhibidor de Akt VIII ejerce sus efectos uniéndose al dominio de homología de pleckstrina de Akt, previniendo su activación y posterior fosforilación. Esta inhibición interrumpe la vía de señalización de la fosfoinositido 3-cinasa (PI3K) / Akt, que es crucial para la supervivencia celular, el crecimiento y el metabolismo. La selectividad del compuesto para Akt1, Akt2 y Akt3 permite la inhibición dirigida de estas cinasas, proporcionando información valiosa sobre sus roles en varios procesos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Capivasertib (AZD5363): Un inhibidor competitivo de ATP de Akt.
MK-2206: Un inhibidor alostérico de Akt.
GSK690693: Un inhibidor competitivo de ATP de Akt
Singularidad del inhibidor de Akt VIII
El inhibidor de Akt VIII es único debido a su mecanismo de inhibición alostérica, que proporciona alta selectividad y potencia. A diferencia de los inhibidores competitivos de ATP, se une a un sitio distinto en Akt, previniendo su activación sin competir con ATP. Este mecanismo único permite una inhibición más efectiva de la actividad de Akt, lo que lo convierte en una herramienta valiosa en la investigación .
Actividad Biológica
Akt Inhibitor VIII (also known as AKT1/2 inhibitor VIII) is a potent and selective inhibitor of the Akt signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on T-cell functionality and cancer therapy, and relevant research findings.
Akt is a serine/threonine kinase that is central to the phosphoinositide 3-kinase (PI3K) signaling pathway. It regulates multiple downstream targets involved in cell growth and survival. This compound specifically inhibits Akt1 and Akt2 with IC₅₀ values of approximately 58 nM and 210 nM, respectively, while showing minimal activity against other kinases . This selectivity allows for targeted therapeutic strategies in cancer treatment and immunotherapy.
1. T-Cell Functionality Enhancement
Research indicates that this compound enhances the expansion and cytotoxicity of T-cells in immunotherapeutic contexts. For instance, a study demonstrated that T-cells cultured with this compound exhibited enriched memory T-cell populations (Tscm and Tcm) and improved antitumor activity against B-cell acute lymphoblastic leukemia (B-ALL) in vivo . The compound was shown to:
- Induce Th1/Th17 skewing.
- Increase polyfunctionality in T-cells.
- Support enhanced expansion through a unique metabolic profile.
These findings suggest that Akt inhibition during T-cell manufacturing could optimize CAR T-cell therapies by enhancing their fitness and persistence post-infusion.
2. Cancer Treatment Efficacy
This compound has been evaluated for its potential in treating various hematological malignancies. Studies have shown that it can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms mediated by Akt signaling . For example:
- In vitro studies demonstrated that combining Akt inhibition with chemotherapy sensitizes cancer cells to treatment.
- In vivo studies indicated improved antitumor immunity in models treated with this compound, highlighting its role in augmenting CD8+ T-cell responses .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other inhibitors:
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Study on B-ALL Patients : In the ALLCAR19 clinical trial, patients receiving CAR T-cells manufactured with this compound showed improved outcomes compared to those treated with standard protocols. The enhanced phenotype and function of T-cells were attributed to the inhibition of Akt signaling during manufacturing .
- Combination Therapy : A patient cohort treated with a combination of chemotherapy and this compound showed significant reductions in tumor burden, suggesting that targeting the PI3K-Akt pathway can enhance therapeutic responses when used alongside traditional treatments .
Propiedades
IUPAC Name |
3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCQHVUQEFDRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436572 | |
Record name | Akt inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612847-09-3 | |
Record name | Akt-I-1,2 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Akt inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-6730 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.